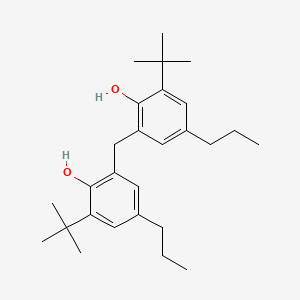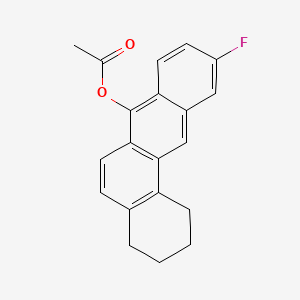
Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate typically involves multiple steps, starting from simpler aromatic compounds One common approach is the cyclization of substituted naphthalenes or phenanthrenes under specific conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction rates and yields. The process often requires stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure the desired product’s purity and consistency.
化学反応の分析
Types of Reactions
Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or remove oxygen-containing groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It is investigated for its potential anticancer properties and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutations. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Benz(a)anthracene: A parent compound with similar aromatic ring structure but lacking the specific functional groups.
Benzo(a)pyrene: Another PAH with known carcinogenic properties.
Chrysene: A PAH with four fused aromatic rings, similar in structure but different in reactivity.
Uniqueness
Benz(a)anthracene-7-ol, 10-fluoro-1,2,3,4-tetrahydro-, 7-acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluoro and acetate groups can influence its reactivity, solubility, and interactions with biological molecules.
特性
CAS番号 |
104761-68-4 |
|---|---|
分子式 |
C20H17FO2 |
分子量 |
308.3 g/mol |
IUPAC名 |
(10-fluoro-1,2,3,4-tetrahydrobenzo[a]anthracen-7-yl) acetate |
InChI |
InChI=1S/C20H17FO2/c1-12(22)23-20-17-9-7-15(21)10-14(17)11-19-16-5-3-2-4-13(16)6-8-18(19)20/h6-11H,2-5H2,1H3 |
InChIキー |
PFHOQCHPLBPFLP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C2C=CC(=CC2=CC3=C1C=CC4=C3CCCC4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)
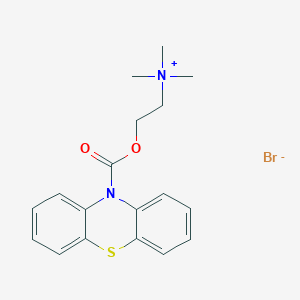
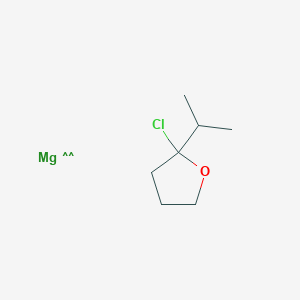
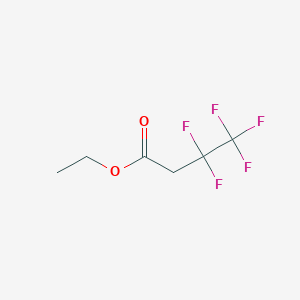
![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)


![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
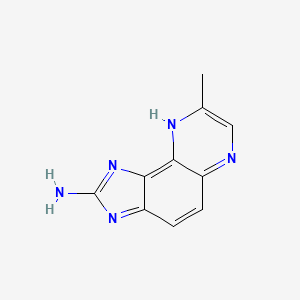
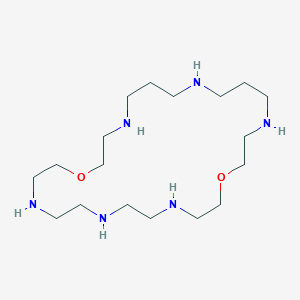
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)

![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)
